Diethyl acetamidomalonate-2-13C
Overview
Description
Diethyl acetamidomalonate-2-13C is a useful research compound. Its molecular formula is C9H15NO5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Labeled Compounds
Diethyl acetamidomalonate-2-13C is used in the synthesis of various labeled compounds. For instance, it was utilized in the synthesis of 14C-labelled heterocyclic analogues of phenylalanine with pyrazole and furan rings (Tolman, Hanuš, & Vereš, 1968). This indicates its role in creating specific labeled compounds for biochemical studies.
Amino Acid Synthesis
This compound plays a role in amino acid synthesis. It was involved in a versatile synthesis of C‐5 labeled ornithines, indicating its utility in creating specific amino acids (Wityak, Palaniswamy, & Gould, 1985).
Synthesis of Glutamic Acid
The compound is used in the chemical synthesis of DL‐[2‐13C]‐glutamic acid, showcasing its utility in generating important biochemicals (Potrzebowski, Stolowich, & Scott, 1990).
Neurological Studies
In neurological studies, this compound derivatives, such as acetate, are used to understand brain metabolism. For example, the study on the role of acetate in appetite regulation through central mechanisms utilized 13C-labelled compounds (Frost et al., 2014).
Metabolic Rate Evaluation
The compound is instrumental in evaluating cerebral metabolic rates, as seen in studies using 1H-[13C]-NMR spectroscopy (Patel et al., 2010).
Synthesis of Constrained Amino Acid Derivatives
It is also used in the synthesis of constrained amino acid derivatives, indicating its role in creating structurally unique biochemical compounds (Kotha & Singh, 2004).
Study of Metabolism
This compound helps in studying various metabolic processes, such as the metabolism of acetate in the brain (Cerdán, Künnecke, & Seelig, 1990).
Thermodynamic Studies
The compound is used in thermodynamic studies, as evidenced by the heat capacity study of Diethyl Acetamidomalonate (Li & Tan, 2013).
Properties
IUPAC Name |
diethyl 2-acetamido(213C)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH](C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480267 | |
Record name | Diethyl acetamidomalonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68882-34-8 | |
Record name | Diethyl acetamidomalonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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